molecular formula C8H9NO3 B1332702 Methyl 4-methoxypyridine-2-carboxylate CAS No. 29681-43-4

Methyl 4-methoxypyridine-2-carboxylate

Cat. No. B1332702
CAS RN: 29681-43-4
M. Wt: 167.16 g/mol
InChI Key: OJDKENGKKYVJLY-UHFFFAOYSA-N
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Patent
US06872731B2

Procedure details

4-Chloropyridine-2-carboxylic acid methyl ester hydrochloride (25 g, 0.12 mol) was dissolved in methanol (200 ml) and heated at reflux for 66 h. The solvent was evaporated and the residue partitioned between dichloromethane and saturated sodium hydrogencarbonate solution. The organic layer was washed with brine, dried over sodium sulphate and concentrated to give 4-methoxypyridine-2-carboxylic acid methyl ester (17.6 g, 88%) as a yellow crystalline solid. 1H NMR (360 MHz, CDCl3) δH 3.91 (3H, s), 4.02 (3H, s), 6.98 (1H, dd, J 3 and 6), 7.67 (1H, d, J 3), 8.54 (1H, d, J 6).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4]([C:6]1[CH:11]=[C:10](Cl)[CH:9]=[CH:8][N:7]=1)=[O:5].[CH3:13][OH:14]>>[CH3:2][O:3][C:4]([C:6]1[CH:11]=[C:10]([O:14][CH3:13])[CH:9]=[CH:8][N:7]=1)=[O:5] |f:0.1|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
Cl.COC(=O)C1=NC=CC(=C1)Cl
Name
Quantity
200 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 66 h
Duration
66 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue partitioned between dichloromethane and saturated sodium hydrogencarbonate solution
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=NC=CC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 17.6 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.